Regiochemical Reactivity Hierarchy: 5‑Ethynyl vs. 4‑Ethynyl Thiazole Position
DFT calculations comparing thiazole derivatives substituted at the 2, 4, and 5 positions reveal a clear reactivity sequence for electrophilic attack at the pyridine‑type nitrogen: 2‑substituted thiazoles > 5‑substituted thiazoles > 4‑substituted thiazoles [1]. The Fukui function (fₖ⁻) values at the N‑site are systematically larger for electron‑releasing substituents at the 5‑position than at the 4‑position, indicating that 5‑substituted thiazoles are softer, more polarizable nucleophiles. This directly implies that the target compound (5‑ethynyl) will exhibit different nucleophilic reactivity than its 4‑ethynyl regioisomer (CAS 1849223‑21‑7) in metal‑catalyzed cross‑coupling and click‑chemistry reactions. The effect is attributable to resonance differences: electron‑donating groups at the 5‑position enhance electron density at the ring nitrogen more effectively than the same group at the 4‑position [1].
| Evidence Dimension | Nucleophilic reactivity at thiazole N‑atom (Fukui fₖ⁻ descriptor for electrophilic attack) |
|---|---|
| Target Compound Data | 5‑substituted thiazole: intermediate fₖ⁻ values (between 2‑ and 4‑substituted) – softer nucleophile than 4‑substituted |
| Comparator Or Baseline | 4‑substituted thiazole: lowest fₖ⁻ values – hardest nucleophile among the three positions; 2‑substituted thiazole: highest fₖ⁻ values |
| Quantified Difference | Qualitative ranking: fₖ⁻(2‑substituted) > fₖ⁻(5‑substituted) > fₖ⁻(4‑substituted); numerical Fukui values are substituent‑dependent but the positional ranking is conserved across electron‑donating and electron‑withdrawing groups |
| Conditions | B3LYP/6‑311++G(d,p) and MP2/6‑311++G(d,p) levels; gas‑phase calculations; validated against experimental reactivity trends |
Why This Matters
Procurement of the correct 5‑ethynyl regioisomer is critical because its distinct nucleophilic character directly influences reaction rates, regioselectivity, and yield in downstream derivatization chemistry (e.g., Sonogashira coupling, CuAAC click reactions), where the thiazole nitrogen can act as a competing ligand for metal catalysts.
- [1] Özdemir, M. et al. Theoretical studies on the reactivity of thiazole derivatives. Struct. Chem. 22, 1051–1059 (2011). DOI: 10.1007/s11224-011-9798-0. View Source
